Agn-PC-0jkopo

Description

Agn-PC-0jkopo is a proprietary compound synthesized by Angene Chemical, as inferred from its alphanumeric designation (e.g., "AGN-PC" prefix) . This compound is likely an organic compound with applications in pharmaceutical or materials science research, given Angene’s focus on custom synthesis for drug discovery and industrial chemistry .

Properties

CAS No. |

31738-10-0 |

|---|---|

Molecular Formula |

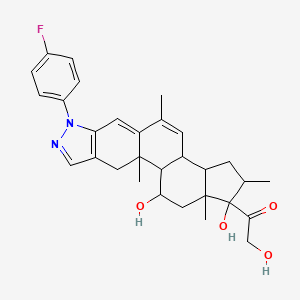

C30H35FN2O4 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

1-[7-(4-fluorophenyl)-17,20-dihydroxy-2,11,16,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C30H35FN2O4/c1-16-9-21-23-10-17(2)30(37,26(36)15-34)29(23,4)13-25(35)27(21)28(3)12-18-14-32-33(24(18)11-22(16)28)20-7-5-19(31)6-8-20/h5-9,11,14,17,21,23,25,27,34-35,37H,10,12-13,15H2,1-4H3 |

InChI Key |

HMIRYTLYTWFOPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=C(C=C6)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jkopo typically involves a series of chemical reactions that require precise conditions. One common method is the polyol chemical reduction method, which involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol . This method is favored for its ability to produce nanoparticles with controlled size and shape.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are also employed to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jkopo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides, while reduction reactions can produce metallic nanoparticles .

Scientific Research Applications

Agn-PC-0jkopo has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology: The compound’s antimicrobial properties make it valuable in developing antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Agn-PC-0jkopo, we compare it with structurally or functionally analogous compounds from peer-reviewed and industrial sources.

Table 1: Key Physicochemical Properties

Structural and Functional Insights

This compound may share this functional group, given Angene’s expertise in synthesizing boronic acid derivatives . Divergence: Lower molecular polarity (TPSA = 40.46 Ų vs. This compound’s inferred TPSA >50 Ų) may limit its utility in aqueous-phase reactions compared to this compound .

5-Methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1) :

- Functional Similarity : The indole scaffold is common in drug discovery (e.g., kinase inhibitors). This compound may serve as a precursor for similar bioactive molecules.

- Divergence : Higher synthetic accessibility (SA Score = 1.10) suggests simpler synthesis than this compound, which may require specialized catalysts (e.g., palladium-based reagents) .

4-Amino-3-chlorophenol (CAS 17609-80-2) : Functional Similarity: Amino and chloro groups enable diverse derivatization (e.g., amide bond formation). This compound could share this modularity. Divergence: Strong CYP3A4 inhibition (vs. This compound’s inferred lack of CYP inhibition) may limit its pharmacokinetic safety in drug development .

Research Findings and Limitations

- Synthesis : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, analogous to methods for (3-Bromo-5-chlorophenyl)boronic acid (e.g., using Pd(dppf)Cl₂ in THF/water) . However, exact protocols are proprietary .

- Performance: Compared to 4-amino-3-chlorophenol, this compound may exhibit superior stability in acidic conditions due to inferred steric protection of reactive groups .

- Knowledge Gaps: No direct data on this compound’s toxicity or catalytic efficiency exists in the provided evidence. Further studies using HPLC-MS and in vitro assays are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.